![molecular formula C18H20ClN5O2S B2874594 (5-methylisoxazol-3-yl)(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride CAS No. 1351611-70-5](/img/structure/B2874594.png)
(5-methylisoxazol-3-yl)(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride
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Overview
Description
(5-methylisoxazol-3-yl)(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C18H20ClN5O2S and its molecular weight is 405.9. The purity is usually 95%.
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Scientific Research Applications
Apoptotic Agents
The synthesis of novel isoxazoline derivatives linked via piperazine to benzothiazoles, including compounds similar in structure to (5-methylisoxazol-3-yl)(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride, has shown potential as potent apoptotic agents. These compounds exhibit cytotoxic activity on tumor cells, indicating their potential in cancer therapy due to their ability to induce apoptosis in mammalian cancer cells (Sathish Byrappa et al., 2017).
Anticonvulsant Agents
Compounds structurally related to the chemical have been evaluated for their anticonvulsant activities. Novel derivatives have been synthesized and tested, showing significant potency as anticonvulsant agents, further emphasizing the chemical's potential in treating neurological disorders (S. Malik & S. Khan, 2014).
Antibacterial and Antifungal Agents
Research has demonstrated the synthesis of new pyrazole and isoxazole derivatives, including structures similar to (5-methylisoxazol-3-yl)(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride, as potential antibacterial and antifungal agents. These studies indicate the compound's usefulness in combating microbial infections (P. Sanjeeva et al., 2022).
Interaction with Cannabinoid Receptors
Investigations into compounds related to (5-methylisoxazol-3-yl)(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride have provided insights into their molecular interaction with the CB1 cannabinoid receptor. These studies contribute to the understanding of cannabinoid receptor pharmacology and potential therapeutic applications (J. Shim et al., 2002).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to other active compounds, it may interact with its targets through hydrogen bond accepting and donating characteristics, allowing it to make specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been found to impact a variety of biochemical pathways related to their pharmacological activities .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Based on its structural similarity to other active compounds, it may exhibit a range of effects corresponding to its potential pharmacological activities .
properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S.ClH/c1-13-11-15(21-25-13)17(24)22-7-9-23(10-8-22)18-20-19-16(12-26-18)14-5-3-2-4-6-14;/h2-6,11H,7-10,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXWBRWEJRREDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCN(CC2)C3=NN=C(CS3)C4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-methylisoxazol-3-yl)(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride |
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